molecular formula C21H17F3N2O4 B2819438 5-(benzyloxy)-1-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021248-86-1

5-(benzyloxy)-1-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2819438
CAS No.: 1021248-86-1
M. Wt: 418.372
InChI Key: IWAXAVZDLWWTBG-UHFFFAOYSA-N
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Description

5-(benzyloxy)-1-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide is a complex organic compound featuring a dihydropyridine core, which is a key structural element in many biologically active molecules. This compound's distinctiveness lies in its multifunctional groups, which provide a rich chemistry and a wide range of applications in various scientific domains.

Preparation Methods: Synthetic routes to create this compound generally involve multi-step procedures:

  • Benzylation of a hydroxyl precursor to obtain the benzyloxy group.

  • Aldehyde or ketone formation, leading to the oxo group.

  • Condensation reactions to form the dihydropyridine ring.

  • Amidation with an aniline derivative to attach the trifluoromethoxyphenyl group.

Industrial Production Methods: These usually leverage catalytic hydrogenation, high-pressure reactions, and various purification techniques to ensure high yields and purity.

Chemical Reactions Analysis:

  • Oxidation: The compound can be oxidized under conditions involving strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reductive amination can modify the amide functionality, often using reducing agents like sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, and electrophilic substitution at the aromatic ring.

Common Reagents and Conditions Used:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminium hydride.

  • Catalysts: Palladium on carbon, nickel catalysts for hydrogenation.

Major Products Formed: Depending on the reaction, products could range from simple reduced or oxidized derivatives to complex substituted compounds.

Scientific Research Applications: 5-(benzyloxy)-1-methyl-4-oxo-N-(4-(trifluorom

Properties

IUPAC Name

1-methyl-4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O4/c1-26-12-19(29-13-14-5-3-2-4-6-14)18(27)11-17(26)20(28)25-15-7-9-16(10-8-15)30-21(22,23)24/h2-12H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAXAVZDLWWTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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